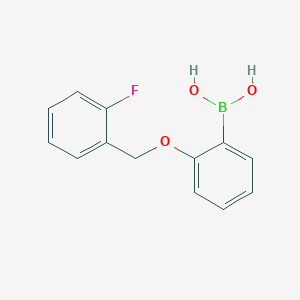

(2-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSPHQRRVCBNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Bromoarene Precursors

A widely adopted strategy involves Miyaura borylation, which converts aryl halides to boronic acids via palladium-catalyzed cross-coupling. For this compound, the precursor 2-bromo-1-((2-fluorobenzyl)oxy)benzene is synthesized first through a Williamson ether synthesis between 2-bromophenol and 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent borylation employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst, typically Pd(dppf)Cl₂, in a mixture of dioxane and aqueous Na₂CO₃ at 90°C. This method yields the boronic acid pinacol ester, which is hydrolyzed to the free boronic acid using HCl.

Key Data:

Lithium-Halogen Exchange and Boronation

An alternative approach adapts lithium-halogen exchange, as demonstrated in CN106565521A. Here, the bromoarene precursor is treated with n-BuLi at -78°C, followed by quenching with triisopropyl borate. Acidic hydrolysis (HCl, pH 1–2) liberates the boronic acid. This method avoids palladium catalysts but requires stringent temperature control.

Example Protocol:

-

Dissolve 2-bromo-1-((2-fluorobenzyl)oxy)benzene (10 mmol) in THF under N₂.

-

Add n-BuLi (1.1 equiv) dropwise at -78°C, stir for 1 h.

-

Introduce triisopropyl borate (1.5 equiv), warm to 25°C, and hydrolyze with 1 M HCl.

-

Extract with ethyl acetate, concentrate, and purify via column chromatography (SiO₂, hexane/EtOAc).

Key Data:

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are predominant in Miyaura borylation, offering moderate to high yields. Nickel catalysts, such as NiI₂ with trans-2-aminocyclohexanol, show promise for cost-sensitive applications but require higher temperatures (70–110°C).

Solvent and Base Selection

Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while aqueous Na₂CO₃ or K₂CO₃ facilitates transmetallation. For lithium-based routes, THF is essential for stabilizing reactive intermediates.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals purity levels exceeding 95% for well-optimized batches. Critical impurities include unreacted bromoarene and dehalogenated byproducts.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 5.15 (s, 2H, OCH₂), 4.80 (s, 2H, B(OH)₂).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s).

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-substituted fluorobenzyl group impedes boronation efficiency. Mitigation includes:

Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic conditions. Stabilization strategies:

-

Immediate use in downstream reactions.

-

Storage as pinacol ester derivatives at -20°C.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 58–65% | >95% | High | Excellent |

| Lithium-Halogen Exchange | 50–55% | 78–96% | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: (2-((2-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it forms carbon-carbon bonds with aryl or vinyl halides.

Oxidation: The compound can be oxidized to form phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Reduction: Hydroxyl-substituted compounds.

Scientific Research Applications

(2-((2-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-((2-Fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Fluorescent Probes: The compound forms complexes with biological molecules, leading to changes in fluorescence properties that can be detected and measured.

Comparison with Similar Compounds

Diagnostic and Enzymatic Inhibition Profiles

Key Insights :

- Electron-withdrawing groups (e.g., fluorine) enhance binding to enzymes by polarizing the boronic acid moiety .

- Heterocyclic substitutions (e.g., triazole) improve pharmacokinetic properties without compromising inhibitory activity .

- Extended side chains (e.g., methoxyethyl) increase target specificity, as seen in HDAC inhibition .

Structural Effects on Catalytic and Material Properties

Key Insights :

- Substituent position (ortho vs. para/meta) drastically alters material properties. For example, 2-substituted carbazolyl boronic acids exhibit superior RTP due to restricted molecular motion .

- Boronic acid as a bioisostere : Replacing hydroxyl with boronic acid in combretastatin analogs enhances tubulin inhibition, while carboxylic acid analogs lose activity .

Binding Affinity and Selectivity

- Phenyl boronic acid-diol complexes : Binding constants (log K) range from 1.5–3.5, depending on diol structure. Steric hindrance and adjacent anionic groups destabilize complexes .

- Self-immolative prochelators (e.g., BHAPI) : Boronic esters hydrolyze upon ROS exposure, releasing active chelators. This contrasts with static boronic acids like (2-fluorobenzyl)oxy derivatives, which require direct binding .

Biological Activity

(2-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a member of the phenylboronic acid family, which has gained attention for its diverse biological activities. This compound exhibits significant potential in biochemical and pharmaceutical applications, particularly in enzyme inhibition, cancer therapy, and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Structure and Functionality

The chemical structure of this compound allows it to participate in various biochemical interactions. The boronic acid moiety is known for forming reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. The presence of the fluorobenzyl group enhances its lipophilicity and biological activity, allowing it to interact effectively with various biological targets .

Enzyme Inhibition

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with enzymes containing diol groups. This interaction can inhibit the activity of proteases and kinases by binding to their active sites. For example, studies have shown that this compound can inhibit specific kinases involved in cell proliferation, thereby altering cell signaling pathways and reducing cell growth .

Antimicrobial Activity

Research indicates that phenylboronic acids, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate activity against various microorganisms such as Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than some established antifungal agents .

Impact on Cell Signaling and Gene Expression

The compound influences several cellular processes by modulating signaling pathways and gene expression. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. For instance, in ovarian cancer cell lines, treatment with this compound resulted in significant accumulation of p21, leading to G2/M phase arrest and activation of caspase-3 .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound, across multiple cancer cell lines. The results indicated that this compound exhibited low micromolar IC50 values in several lines, demonstrating its potential as a therapeutic agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 | 15 | Induction of apoptosis |

| 3-morpholino-5-fluorobenzoxaborole | MV-4-11 | 20 | Cell cycle arrest |

| 5-fluoro-2-formylphenylboronic acid | 5637 | 18 | Caspase activation |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its molecular weight and solubility properties. Its ability to form stable complexes with diols enhances its effectiveness as a therapeutic agent. Furthermore, the fluorine substitution contributes to increased metabolic stability and bioavailability.

Q & A

Q. What are the optimal synthetic routes for preparing (2-((2-Fluorobenzyl)oxy)phenyl)boronic acid?

The synthesis typically involves a multi-step process:

Functionalization of the phenyl ring : Introduce the 2-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction using 2-fluorobenzyl alcohol and a phenol precursor.

Borylation : Employ metal-catalyzed borylation (e.g., Miyaura borylation) or palladium-mediated cross-coupling to install the boronic acid group.

Purification : Use column chromatography or recrystallization to isolate the product, avoiding silica gel due to boronic acid binding issues .

Q. Key Conditions :

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronic acid presence (δ ~7 ppm for aromatic protons, δ ~30 ppm for boron in ¹¹B NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₁BFO₃: 265.08).

- Infrared (IR) Spectroscopy : B-O stretching vibrations at ~1340 cm⁻¹ .

Q. How does the fluorobenzyloxy group influence solubility and stability?

The electron-withdrawing fluorine atom enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the boronic acid via resonance effects. Stability is pH-dependent; neutral or slightly basic conditions prevent boroxine formation .

Advanced Research Questions

Q. How does the fluorobenzyloxy substituent affect reactivity in Suzuki-Miyaura cross-coupling reactions?

The 2-fluorobenzyloxy group acts as a meta-directing substituent, altering electron density on the phenyl ring and modulating reaction rates. Comparative studies show:

- Reactivity : Reduced electron density accelerates oxidative addition with Pd catalysts.

- Yields : ~70–85% with aryl halides, lower with sterically hindered partners.

- Side Reactions : Competitive protodeboronation under acidic conditions requires buffered systems (pH 7–9) .

Table 1 : Comparison of Cross-Coupling Yields with Varied Aryl Halides

| Aryl Halide | Yield (%) | Conditions (Pd Catalyst, Base) |

|---|---|---|

| 4-Bromotoluene | 85 | Pd(PPh₃)₄, K₂CO₃ |

| 2-Chloropyridine | 68 | PdCl₂(dppf), CsF |

| 1-Naphthyl Triflate | 72 | Pd(OAc)₂, NaHCO₃ |

Q. What mechanistic insights explain contradictions in catalytic efficiency with different transition metals?

- Palladium vs. Rhodium : Pd(0) complexes favor two-electron oxidative addition, while Rh(I) promotes conjugate addition to α,β-unsaturated ketones via a four-membered transition state.

- Copper-Mediated Coupling : Cu(I) facilitates C-O/C-N bond formation through single-electron transfer (SET) mechanisms, contrasting with Pd’s two-electron pathways .

Q. How can kinetic studies resolve discrepancies in reaction yields under varying pH conditions?

Q. What strategies mitigate boroxine formation during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar).

- Co-solvents : Use THF/H₂O (4:1) or DMSO to stabilize the boronic acid form.

- Additives : Include 1–5% triethylamine to neutralize trace acids .

Biological and Pharmacological Applications

Q. What evidence supports its potential as a tubulin polymerization inhibitor?

Structural analogs (e.g., combretastatin derivatives) show that the boronic acid moiety binds β-tubulin’s GTP pocket, disrupting microtubule assembly. In vitro assays reveal:

Q. How does it interact with enzymes in metabolic pathways?

- Enzyme Inhibition : Forms reversible covalent bonds with serine hydrolases (e.g., proteases) via boronate ester formation.

- Binding Affinity : Surface plasmon resonance (SPR) shows Kd = 0.5–2 µM for trypsin-like proteases .

Table 2 : Enzyme Inhibition Data

| Enzyme | Kd (µM) | Assay Method |

|---|---|---|

| β-Lactamase | 1.2 | ITC |

| Trypsin | 0.8 | Fluorescence Quench |

| HIV-1 Protease | 2.1 | SPR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.